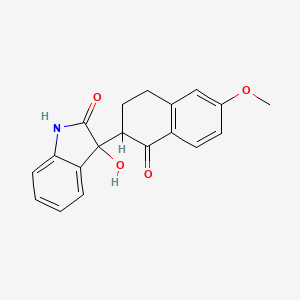
1-(4-ethylbenzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylbenzoyl)azepane, also known as EBA, is a chemical compound with the molecular formula C15H21NO2. It is a cyclic amide that belongs to the class of benzoylazepanes. EBA has been extensively studied for its potential use as a pharmaceutical agent due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-ethylbenzoyl)azepane is not fully understood. However, studies suggest that 1-(4-ethylbenzoyl)azepane may act by inhibiting the activity of enzymes involved in inflammation and cancer growth. 1-(4-ethylbenzoyl)azepane may also modulate the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(4-ethylbenzoyl)azepane has been shown to have antioxidant activity and can protect against oxidative stress. 1-(4-ethylbenzoyl)azepane has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-ethylbenzoyl)azepane in lab experiments is its relatively simple synthesis method. 1-(4-ethylbenzoyl)azepane is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using 1-(4-ethylbenzoyl)azepane in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-ethylbenzoyl)azepane. One area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of 1-(4-ethylbenzoyl)azepane-based therapies for the treatment of inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylbenzoyl)azepane and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 1-(4-ethylbenzoyl)azepane involves the reaction of 4-ethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylbenzoyl)azepane has been studied for its potential use as a therapeutic agent for a variety of conditions. One study found that 1-(4-ethylbenzoyl)azepane has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 1-(4-ethylbenzoyl)azepane can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-ethylbenzoyl)azepane has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-13-7-9-14(10-8-13)15(17)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFSGCVHVGUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-ethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)
![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)

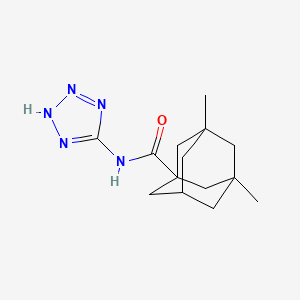
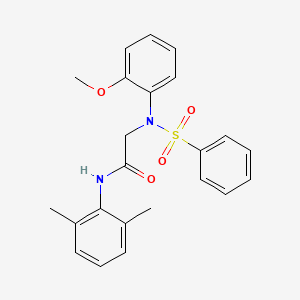
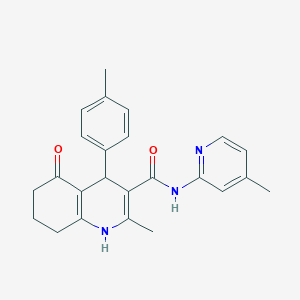
![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
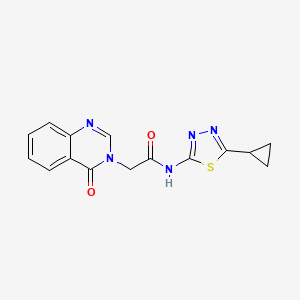
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)
